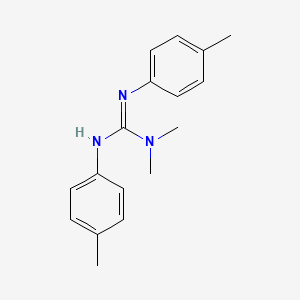
N,N-Dimethyl-N',N''-bis(4-methylphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-2,3-bis(4-methylphenyl)guanidine is a guanidine derivative characterized by its unique structure, which includes two 4-methylphenyl groups attached to a guanidine core. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them valuable in various chemical and biological applications .
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-2,3-bis(4-methylphenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of amines with carbodiimides. This method typically requires the use of thioureas in conjunction with thiophilic metal salts or other activating agents . Another method involves the use of S-methylisothioureas as guanylating agents .
Industrial Production Methods
Industrial production of guanidines often involves the use of cyanamides and catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions, such as peptides or pharmacologically important compounds .
化学反应分析
Types of Reactions
1,1-Dimethyl-2,3-bis(4-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include thioureas, carbodiimides, and cyanamides . The reactions often require the presence of catalysts such as scandium (III) triflate or ytterbium triflate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with carbodiimides typically yields N,N’,N’'-trisubstituted guanidines .
科学研究应用
1,1-Dimethyl-2,3-bis(4-methylphenyl)guanidine has several scientific research applications, including:
作用机制
The mechanism of action of 1,1-Dimethyl-2,3-bis(4-methylphenyl)guanidine involves its ability to form hydrogen bonds and interact with various molecular targets. The guanidine functionality allows it to bind to enzymes and receptors, thereby modulating their activity . The high basicity of guanidines also contributes to their ability to interact with biological molecules .
相似化合物的比较
Similar Compounds
Similar compounds include other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have similar structures but different substituents on the guanidine core.
S-methylisothioureas: These compounds are used as guanylating agents and have similar reactivity.
Uniqueness
1,1-Dimethyl-2,3-bis(4-methylphenyl)guanidine is unique due to its specific structure, which includes two 4-methylphenyl groups. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
属性
CAS 编号 |
112463-60-2 |
|---|---|
分子式 |
C17H21N3 |
分子量 |
267.37 g/mol |
IUPAC 名称 |
1,1-dimethyl-2,3-bis(4-methylphenyl)guanidine |
InChI |
InChI=1S/C17H21N3/c1-13-5-9-15(10-6-13)18-17(20(3)4)19-16-11-7-14(2)8-12-16/h5-12H,1-4H3,(H,18,19) |
InChI 键 |
XVORLMQBSKYWIM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


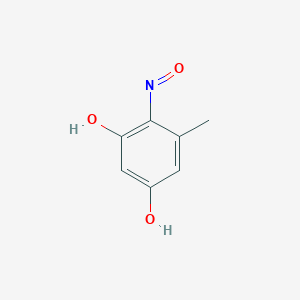

![6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14310368.png)
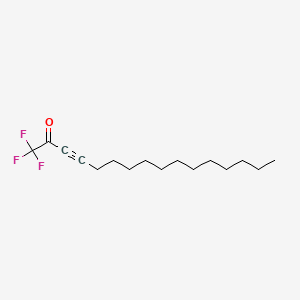
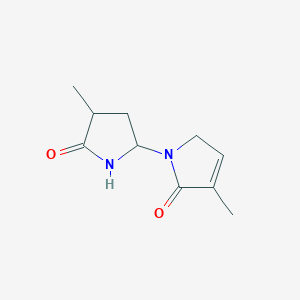
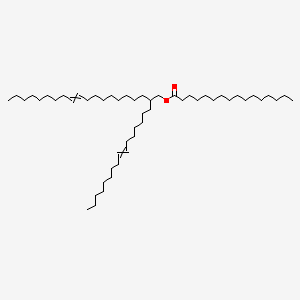

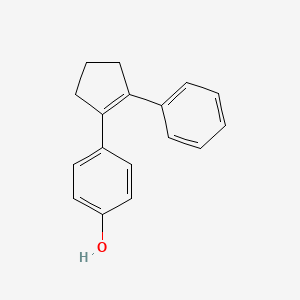
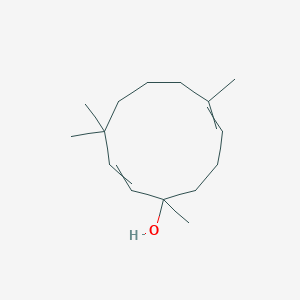
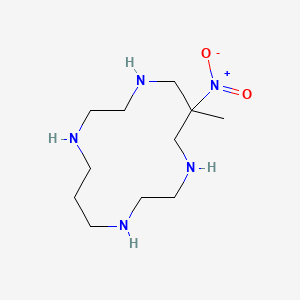
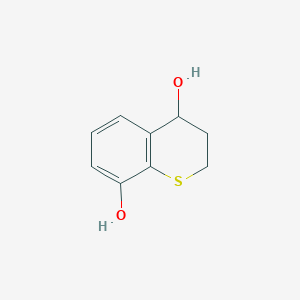
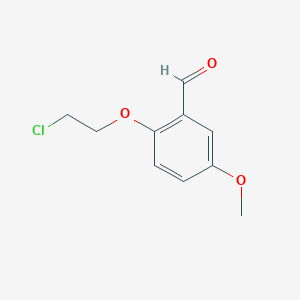
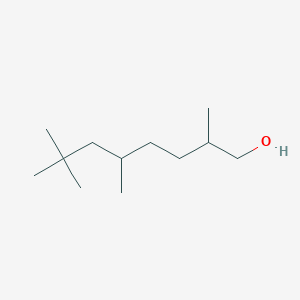
![N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide](/img/structure/B14310437.png)
